molecular formula C21H21N5O3S B11279680 N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11279680
M. Wt: 423.5 g/mol
InChI Key: DZMQBTLJOMJGFJ-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with a unique structure that includes a triazinone ring, a sulfanyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps, starting with the preparation of the triazinone ring This can be achieved through a cyclization reaction involving appropriate precursorsThe final step involves the coupling of the carbamoyl group with the triazinone ring, which can be facilitated by using carbodiimide coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and carbamoyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazinone ring and the sulfanyl group distinguishes it from other similar compounds, enhancing its potential for diverse applications .

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C21H21N5O3S/c1-3-17(27)23-16-11-7-5-9-14(16)19-20(29)24-21(26-25-19)30-12-18(28)22-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

DZMQBTLJOMJGFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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